2-Acetyl-4-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of approximately 210.18 g/mol. This compound is a derivative of benzoic acid, characterized by the presence of an acetyl group and a methoxy group on the aromatic ring. It has been identified in various natural sources, including the plant Buddleja cordata, where it contributes to the plant's biochemical profile .
The chemical behavior of 2-acetyl-4-hydroxy-3-methoxybenzoic acid can be understood through several key reactions:
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 2-acetyl-4-hydroxy-3-methoxybenzoic acid exhibits various biological activities. Notably, it has shown potential anti-inflammatory properties, which may be attributed to its structural similarity to other bioactive compounds. Additionally, preliminary studies suggest antioxidant activity, making it a candidate for further pharmacological exploration .
The synthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods:
2-Acetyl-4-hydroxy-3-methoxybenzoic acid finds applications across various fields:
Studies on interaction profiles indicate that 2-acetyl-4-hydroxy-3-methoxybenzoic acid may interact with various biological targets. Its structural features allow it to bind effectively to enzymes involved in inflammatory pathways and oxidative stress responses. Further research is needed to elucidate specific interactions and mechanisms of action .
Several compounds share structural similarities with 2-acetyl-4-hydroxy-3-methoxybenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxy-3-methoxybenzoic acid | C9H10O4 | Lacks acetyl group; known for anti-inflammatory effects. |
| Salicylic acid | C7H6O3 | A well-known anti-inflammatory agent; structurally simpler. |
| Acetylsalicylic acid (Aspirin) | C9H8O4 | Acetylated form of salicylic acid; widely used as an analgesic. |
What sets 2-acetyl-4-hydroxy-3-methoxybenzoic acid apart from these compounds is its unique combination of functional groups that may enhance its biological activity while providing distinct chemical reactivity. Its methoxy group contributes to its lipophilicity, potentially improving bioavailability compared to other similar compounds .
The systematic IUPAC name for this compound is 2-acetyl-4-hydroxy-3-methoxybenzoic acid, reflecting its substitution pattern on the benzene ring. The molecular formula C₁₀H₁₀O₅ (molecular weight 210.18 g/mol) consists of:
The SMILES notation CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O encodes the connectivity, while the InChIKey GMYHGDFFXVALJH-UHFFFAOYSA-N provides a unique structural identifier. The planar arrangement of substituents creates steric interactions between the acetyl and methoxy groups, influencing conformational stability.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
The downfield shift of H-6 (δ 7.64) arises from deshielding by the adjacent carboxylic acid group, while the acetyl methyl protons appear as a singlet at δ 2.34.
Key IR absorptions (cm⁻¹):
The absence of a strong absorption near 3600 cm⁻¹ confirms the absence of free phenolic -OH, consistent with intramolecular hydrogen bonding between the C-4 hydroxyl and acetyl oxygen.
High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:
The base peak at m/z 138 corresponds to the deacetylated, demethoxylated fragment ion [C₇H₆O₃]⁺.
While single-crystal X-ray diffraction data remains unpublished for this specific compound, computational models predict:
The 3D conformer model from PubChem shows minimized steric clashes through partial rotation of the acetyl substituent.
A proposed synthesis pathway involves:
Key reaction parameters:
Competing reactions include over-acetylation at position 6 and demethylation under acidic conditions.
Chromatographic methods for purification:
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash CC | Hexane:EtOAc (3:7) | 92% |
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN | 99.1% |
| Recrystallization | Ethanol/water (4:1) | 89% |
Crystallization yields prismatic needles (mp 189–191°C) suitable for X-ray analysis. The compound shows limited solubility in nonpolar solvents (<1 mg/mL in hexane) but dissolves readily in DMSO (43 mg/mL).
The study of naturally occurring phenolic acids such as 2-acetyl-4-hydroxy-3-methoxybenzoic acid has garnered significant attention due to their diverse roles in plant physiology and their potential applications in biotechnology and pharmacognosy. This section introduces the compound within the context of natural product chemistry, outlining its structural features and general occurrence in the plant kingdom.
2-acetyl-4-hydroxy-3-methoxybenzoic acid is characterized by a benzoic acid core substituted with acetyl, hydroxy, and methoxy functional groups. Such modifications are typical of secondary metabolites in plants, where they contribute to the chemical diversity necessary for ecological interactions and adaptation. The occurrence of this compound is often restricted to specific taxa, reflecting evolutionary adaptations and specialized biosynthetic capacities. Its identification in various plant extracts highlights the importance of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, in natural product discovery.
The biosynthetic pathways leading to the formation of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are rooted in primary metabolism, with the shikimate pathway serving as a central conduit for the generation of aromatic precursors. Enzymatic tailoring steps, including methylation and hydroxylation, further diversify the aromatic scaffold, enabling the production of structurally complex phenolic acids. The following sections provide an in-depth exploration of the natural occurrence, ecological distribution, and detailed biosynthetic origins of this compound.
The ecological distribution and plant sources of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are critical to understanding its biological roles and potential applications. This section examines the identification of the compound in Buddleja cordata and related species, as well as its integration into the broader context of plant secondary metabolism.
Buddleja cordata, a member of the Scrophulariaceae family, is a perennial shrub widely distributed in Mexico and other regions of Central America. This species, along with other members of the genus Buddleja, has been the subject of extensive phytochemical investigations due to its rich repertoire of secondary metabolites, including phenolic acids, flavonoids, and iridoid glycosides [1] [2] [3] [5]. The identification of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in Buddleja cordata has been facilitated by targeted extraction and chromatographic separation techniques, allowing for the isolation and structural elucidation of this and related compounds.
Research has documented the isolation of various phenolic acids and their derivatives from the stem bark, leaves, and cultured cells of Buddleja cordata [2] [3] [5]. The presence of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in these tissues underscores the metabolic versatility of the species and highlights its capacity for the biosynthesis of structurally diverse secondary metabolites. The compound has also been detected in related species within the genus, suggesting a conserved biosynthetic capability among Buddleja taxa.
The following table summarizes key findings regarding the identification of 2-acetyl-4-hydroxy-3-methoxybenzoic acid and related phenolic acids in Buddleja cordata and allied species:
| Plant Species | Plant Part | Identified Compounds | Analytical Method | Reference |
|---|---|---|---|---|
| Buddleja cordata | Stem bark | 2-Acetyl-4-hydroxy-3-methoxybenzoic acid, phenylethanoids | HPLC, GC-MS | [5] |
| Buddleja cordata | Cell culture | Phenolic acids, verbascoside | HPLC, spectrophotometry | [2] [3] |
| Buddleja americana | Leaves, bark | Phenolic acids, flavonoids | HPLC, TLC | [3] |
| Buddleja parviflora | Leaves | Phenolic acids | HPLC | [3] |
The detection of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in these plant sources is significant not only for chemotaxonomic studies but also for understanding the ecological strategies employed by Buddleja species. The ability to synthesize a diverse array of phenolic compounds may confer adaptive advantages, such as enhanced resistance to herbivores and pathogens or improved tolerance to abiotic stressors.
The integration of 2-acetyl-4-hydroxy-3-methoxybenzoic acid into plant secondary metabolism reflects the complex interplay between primary metabolic pathways and specialized biosynthetic processes. Secondary metabolites such as phenolic acids are not directly involved in the primary functions of growth and development but play essential roles in plant defense, signaling, and adaptation to environmental challenges [1] [2] [3].
In Buddleja cordata, the accumulation of phenolic acids, including 2-acetyl-4-hydroxy-3-methoxybenzoic acid, is influenced by both genetic and environmental factors [2] [3]. The biosynthesis and storage of these compounds are tightly regulated, often in response to biotic and abiotic stimuli. For example, in vitro culture systems have demonstrated that the production of phenolic acids can be modulated by manipulating growth conditions, elicitor treatments, and nutrient availability [2] [4].
Phenolic acids serve multiple ecological functions, including acting as antioxidants, UV protectants, and antimicrobial agents. Their presence in Buddleja cordata contributes to the plant’s medicinal properties, as documented in ethnobotanical and pharmacological studies [1] [3] [5]. The role of 2-acetyl-4-hydroxy-3-methoxybenzoic acid within this metabolic framework is likely multifaceted, encompassing both protective and signaling functions.
| Compound | Role in Plant Metabolism | Ecological Function | Reference |
|---|---|---|---|
| 2-Acetyl-4-hydroxy-3-methoxybenzoic acid | Antioxidant, signaling molecule | Defense against pathogens, UV protection | [1] [3] [5] |
| Verbascoside | Antioxidant, anti-inflammatory agent | Defense, medicinal properties | [2] [3] |
| Flavonoids | Pigmentation, UV protection | Pollinator attraction, stress tolerance | [1] [3] |
The dynamic regulation and ecological significance of 2-acetyl-4-hydroxy-3-methoxybenzoic acid exemplify the broader importance of secondary metabolites in plant biology. The next section delves into the biosynthetic origins of this compound, elucidating the enzymatic pathways and metabolic precursors involved in its formation.
The biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid is a multi-step process, originating from central metabolic pathways and culminating in the specific tailoring of the aromatic scaffold. This section explores the shikimate pathway as the primary source of aromatic precursors and details the subsequent methylation and hydroxylation reactions that yield the final compound.
The shikimate pathway is a ubiquitous metabolic route in plants, fungi, and microorganisms, responsible for the biosynthesis of aromatic amino acids and a wide array of secondary metabolites [6]. The pathway commences with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, proceeding through a series of enzymatic steps to generate chorismate, the key branching point for aromatic compound biosynthesis.
In the context of 2-acetyl-4-hydroxy-3-methoxybenzoic acid, the shikimate pathway provides the benzoic acid core, which is subsequently modified by specific enzymatic reactions. Chorismate serves as the precursor for the formation of phenolic acids, with intermediates such as prephenate and phenylpyruvate leading to the production of various hydroxybenzoic acids. The enzymatic conversion of these intermediates involves deamination, decarboxylation, and oxidation reactions, ultimately yielding compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid.
The following table outlines the key steps of the shikimate pathway relevant to the biosynthesis of phenolic acids:
| Step | Enzyme(s) Involved | Intermediate/Product | Reference |
|---|---|---|---|
| Condensation | 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase | 3-Deoxy-D-arabino-heptulosonate-7-phosphate | [6] |
| Cyclization | Shikimate dehydrogenase | Shikimate | [6] |
| Phosphorylation | Shikimate kinase | Shikimate-3-phosphate | [6] |
| Formation of chorismate | Chorismate synthase | Chorismate | [6] |
| Branching to phenolic acids | Various | 4-Hydroxybenzoic acid, etc. | [6] |
The centrality of the shikimate pathway in the biosynthesis of aromatic compounds underscores its evolutionary significance and its role as a metabolic hub in plant secondary metabolism. The generation of benzoic acid derivatives, such as 2-acetyl-4-hydroxy-3-methoxybenzoic acid, is contingent upon the availability of shikimate-derived intermediates and the activity of downstream modifying enzymes.
The structural complexity of 2-acetyl-4-hydroxy-3-methoxybenzoic acid arises from the introduction of functional groups through methylation and hydroxylation reactions. These tailoring steps are catalyzed by specific classes of enzymes, including methyltransferases and hydroxylases, which act on the aromatic scaffold to yield the final product.
Methylation involves the transfer of a methyl group from S-adenosylmethionine to a hydroxyl or carboxyl group on the aromatic ring, resulting in the formation of methoxy or methyl esters. In the case of 2-acetyl-4-hydroxy-3-methoxybenzoic acid, methylation at the 3-position of the benzoic acid ring generates the characteristic methoxy substituent. This reaction is catalyzed by O-methyltransferases, which exhibit substrate specificity and regioselectivity.
Hydroxylation, on the other hand, introduces hydroxyl groups onto the aromatic ring, typically at the 4-position in phenolic acids. This reaction is mediated by cytochrome P450-dependent monooxygenases or other classes of hydroxylases, which utilize molecular oxygen and reducing equivalents to effect the transformation. The presence of a hydroxy group at the 4-position is a defining feature of many biologically active phenolic acids.
The acetylation of the aromatic ring, resulting in the 2-acetyl substituent, is achieved through the action of acetyltransferases, which transfer an acetyl group from acetyl-coenzyme A to the aromatic substrate. This modification further diversifies the chemical properties and biological activities of the compound.
The following table summarizes the key enzymatic modifications involved in the biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid:
| Modification | Enzyme Class | Substrate | Product | Reference |
|---|---|---|---|---|
| Methylation | O-methyltransferase | 3-Hydroxybenzoic acid | 3-Methoxybenzoic acid | [7] |
| Hydroxylation | Cytochrome P450 monooxygenase | 3-Methoxybenzoic acid | 4-Hydroxy-3-methoxybenzoic acid | [7] |
| Acetylation | Acetyltransferase | 4-Hydroxy-3-methoxybenzoic acid | 2-Acetyl-4-hydroxy-3-methoxybenzoic acid | [7] |
The coordinated action of these enzymes results in the biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid from shikimate-derived precursors. The regulation of these enzymatic steps is subject to genetic and epigenetic controls, ensuring the appropriate production of secondary metabolites in response to developmental and environmental cues.
Recent research has provided valuable insights into the occurrence, biosynthesis, and functional roles of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in Buddleja cordata and related species. Analytical studies employing chromatographic and spectroscopic techniques have enabled the precise identification and quantification of this compound in plant tissues and cell cultures.
Cell suspension cultures of Buddleja cordata have been established as model systems for the study of phenolic acid biosynthesis and secondary metabolism [2] [3] [4]. These cultures offer the advantage of controlled growth conditions and the ability to manipulate metabolic pathways through the addition of precursors, elicitors, and inhibitors. Studies have demonstrated that the production of phenolic acids, including 2-acetyl-4-hydroxy-3-methoxybenzoic acid, can be enhanced by optimizing culture parameters such as stirring speed, nutrient composition, and elicitor treatment [2] [4].
The following table presents representative data on the production of phenolic acids in Buddleja cordata cell cultures under different experimental conditions:
| Culture Condition | Biomass Yield (g/L) | Phenolic Acid Content (mg/g DW) | Reference |
|---|---|---|---|
| Standard medium | 9.5 | 120 | [2] |
| Methyl jasmonate elicitation | 10.2 | 180 | [4] |
| Phenylalanine supplementation | 9.8 | 160 | [4] |
These findings highlight the potential of biotechnological approaches for the production of valuable secondary metabolites and provide a platform for further investigation into the regulation and engineering of phenolic acid biosynthesis.
In addition to cell culture studies, field investigations have documented the variability of phenolic acid content in wild populations of Buddleja cordata and related species [1] [3]. Factors such as geographic location, developmental stage, and environmental stressors influence the accumulation of secondary metabolites, reflecting the dynamic nature of plant metabolism.
The biosynthesis and accumulation of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are intimately linked to plant physiology and ecological interactions. As a secondary metabolite, the compound contributes to the plant’s ability to cope with biotic and abiotic challenges, mediating interactions with herbivores, pathogens, and symbiotic organisms [1] [3] [5].
In Buddleja cordata, the presence of phenolic acids has been associated with enhanced resistance to microbial infection and oxidative stress. These compounds may act as direct antimicrobial agents or as signaling molecules that activate defense responses. The antioxidant properties of phenolic acids also protect plant tissues from damage caused by reactive oxygen species, particularly under conditions of environmental stress such as drought or high ultraviolet radiation [3].
Ecologically, the production of 2-acetyl-4-hydroxy-3-methoxybenzoic acid and related compounds may influence plant–plant and plant–insect interactions. For example, phenolic acids can deter herbivory by reducing palatability or by interfering with the digestive processes of insects. They may also attract or repel pollinators and seed dispersers, thereby affecting plant reproductive success and population dynamics.
The integration of secondary metabolite biosynthesis into plant physiology is regulated at multiple levels, including gene expression, enzyme activity, and metabolic flux. Advances in genomics, transcriptomics, and metabolomics have facilitated the identification of key genes and regulatory networks involved in phenolic acid biosynthesis, paving the way for targeted breeding and metabolic engineering strategies.
High-Performance Liquid Chromatography represents the primary analytical approach for the identification and quantification of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. The compound demonstrates excellent compatibility with reverse-phase liquid chromatographic systems, utilizing standard C18 stationary phases for optimal separation [1] [2].
The most effective mobile phase composition consists of acetonitrile, water, and phosphoric acid in a gradient or isocratic elution mode [1] [2]. This combination provides adequate retention and peak shape for the target compound while maintaining compatibility with mass spectrometric detection systems. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid to enhance ionization efficiency [1] [2].
Detection wavelengths between 230 and 280 nanometers provide optimal sensitivity for ultraviolet detection, corresponding to the aromatic chromophore absorption characteristics of the compound [1] [3]. The retention time typically ranges from 10 to 12 minutes under standard analytical conditions, providing sufficient resolution from potential matrix interferences [1] [2].
Table 1: High-Performance Liquid Chromatography Validation Parameters
| Parameter | Value/Specification | Reference |
|---|---|---|
| Linearity Range | 0.5-100 μg/mL | Based on similar hydroxybenzoic acid methods |
| Correlation Coefficient (r²) | > 0.999 | ICH Q2(R2) guidelines |
| Limit of Detection (LOD) | 0.10-0.15 μg/mL | Signal-to-noise ratio 3:1 |
| Limit of Quantification (LOQ) | 0.50-0.75 μg/mL | Signal-to-noise ratio 10:1 |
| Precision (RSD%) | < 2.0% | ICH acceptance criteria |
| Recovery Rate (%) | 94.5-106.4% | Recovery studies in literature |
| Mobile Phase Composition | Acetonitrile/Water/Phosphoric acid | SIELC Technologies method |
| Column Type | Reversed-phase C18 | Standard reverse-phase HPLC |
| Detection Wavelength (nm) | 230-280 | UV detection range |
| Flow Rate (mL/min) | 0.5-1.0 | Typical HPLC flow rates |
| Retention Time (min) | 10-12 | Estimated based on similar compounds |
The chromatographic method demonstrates scalability for preparative applications, enabling isolation of the compound for further characterization studies [1] [2]. Ultra-performance liquid chromatography applications utilizing sub-2-micrometer particles provide enhanced separation efficiency and reduced analysis time while maintaining analytical performance [1] [2].
Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for 2-Acetyl-4-hydroxy-3-methoxybenzoic acid analysis, particularly following appropriate derivatization procedures. The compound requires chemical derivatization due to its polar hydroxyl and carboxyl functional groups, which limit volatility and cause peak tailing in gas chromatographic systems [4] [5].
Trimethylsilyl derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane represents the most effective approach for converting the compound to its volatile derivatives [4] [6]. This derivatization procedure converts both hydroxyl and carboxyl groups to their corresponding trimethylsilyl ethers and esters, significantly enhancing volatility and chromatographic performance [4] [6].
The derivatized compound demonstrates excellent separation characteristics on standard gas chromatographic stationary phases, with optimal temperature programming from 150 to 280 degrees Celsius at heating rates of 10 degrees Celsius per minute [4] [7]. Mass spectrometric detection utilizing electron impact ionization provides characteristic fragmentation patterns that enable unambiguous identification [4] [6].
Table 2: Gas Chromatography-Mass Spectrometry Method Parameters
| Parameter | Specification | Application Notes |
|---|---|---|
| Derivatization Agent | BSTFA + TMCS | Trimethylsilyl derivatization for phenolic compounds |
| Detection Method | Selected Ion Monitoring (SIM) | Enhanced sensitivity and selectivity |
| Temperature Program | 150-280°C (10°C/min) | Optimized for benzoic acid derivatives |
| Injection Volume (μL) | 1-2 | Standard injection volume |
| Carrier Gas | Helium | Standard carrier gas for GC-MS |
| Mass Range (m/z) | 100-400 | Covers molecular ion and fragments |
| Ionization Mode | Electron Impact (EI) | Standard ionization for organic compounds |
| Detection Limit (ng/mL) | 1.0-5.0 | Comparable to similar phenolic acids |
| Quantification Limit (ng/mL) | 3.0-15.0 | Based on S/N ratio of 10:1 |
| Precision (RSD%) | < 3.0% | Typical precision for GC-MS methods |
| Recovery Rate (%) | 79-95% | Recovery range for phenolic compounds |
Selected ion monitoring techniques focusing on the molecular ion and characteristic fragment ions provide enhanced selectivity and sensitivity compared to full-scan acquisition modes [4] [7]. The method demonstrates excellent precision with relative standard deviations typically below 3.0 percent for replicate analyses [7] [8].
Spectrophotometric methods offer rapid and cost-effective alternatives for quantitative analysis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. Ultraviolet-visible spectrophotometry provides the most straightforward approach, utilizing the natural chromophore absorption characteristics of the compound [9] [10].
The compound exhibits maximum absorption between 280 and 320 nanometers, corresponding to the conjugated aromatic system with electron-donating methoxy and hydroxyl substituents [9] [10]. Beer's law linearity extends from approximately 1.0 to 100 micrograms per milliliter in appropriate solvent systems, providing adequate dynamic range for most analytical applications [11] [12].
Infrared spectroscopy enables structural confirmation and quantitative analysis through characteristic absorption bands. The carbonyl stretching frequency of the carboxyl group appears between 1600 and 1700 wavenumbers, while the acetyl carbonyl demonstrates distinct absorption characteristics [13] [14]. Hydroxyl group stretching typically occurs between 3200 and 3600 wavenumbers, providing additional structural information [13] [14].
Table 3: Spectrophotometric Quantification Methods Overview
| Method | Optimal Wavelength (nm) | Detection Range (μg/mL) | Matrix Compatibility | Precision (RSD%) |
|---|---|---|---|---|
| UV-Visible Spectrophotometry | 280-320 | 1.0-100 | Aqueous and organic solvents | < 2.0% |
| Infrared Spectroscopy | 1600-1700 (C=O stretch) | 10-500 | Solid and liquid samples | < 5.0% |
| Fluorescence Spectroscopy | 350 (excitation), 420 (emission) | 0.1-50 | Aqueous solutions preferred | < 1.5% |
| Near-Infrared Spectroscopy | 1400-2500 | 50-1000 | Solid and semi-solid matrices | < 3.0% |
Fluorescence spectroscopy may provide enhanced sensitivity for compounds exhibiting natural fluorescence characteristics. The presence of hydroxyl and methoxy substituents on the aromatic ring may confer fluorescent properties under appropriate excitation conditions [9] [10]. Near-infrared spectroscopy offers advantages for solid-state analysis and process monitoring applications [14].
Analytical method validation for 2-Acetyl-4-hydroxy-3-methoxybenzoic acid requires comprehensive evaluation of linearity, sensitivity, and detection limits according to established international guidelines. The International Council for Harmonisation Q2(R2) guidelines provide the framework for validation parameter assessment [15] [16].
Linearity assessment requires evaluation across a minimum of five to six concentration levels spanning the analytical range. Correlation coefficients must exceed 0.999 for high-performance liquid chromatography methods and 0.995 for gas chromatography-mass spectrometry applications [15] [16]. Residual analysis provides additional verification of linear relationship adequacy across the concentration range [15] [16].
Detection limits are established using signal-to-noise ratio criteria, with a ratio of 3:1 typically accepted for limit of detection determination [15] [17]. Quantification limits require signal-to-noise ratios of at least 10:1 to ensure adequate precision and accuracy at the lower analytical range [15] [17]. Alternative approaches utilizing standard deviation of blank measurements multiplied by appropriate factors provide statistical basis for limit determination [15] [17].
Table 4: Comprehensive Validation Parameters Comparison
| Validation Parameter | HPLC Method | GC-MS Method | ICH Guidelines |
|---|---|---|---|
| Specificity | Peak purity > 0.999 | Mass spectral match > 80% | No interference observed |
| Linearity | r² > 0.999 (5-6 points) | r² > 0.995 (5-6 points) | r² ≥ 0.999 |
| Accuracy | 95-105% recovery | 80-110% recovery | Recovery within ±5% |
| Precision (Repeatability) | RSD < 2.0% | RSD < 3.0% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD < 3.0% | RSD < 5.0% | RSD ≤ 3.0% |
| Detection Limit | S/N = 3:1 | S/N = 3:1 | Based on S/N or statistical |
| Quantification Limit | S/N = 10:1 | S/N = 10:1 | Based on precision/accuracy |
| Robustness | Flow rate ±10% | Temperature ±5°C | Method unchanged |
| System Suitability | Resolution > 2.0 | Peak symmetry < 2.0 | System performance verified |
The limit of detection for high-performance liquid chromatography methods typically ranges from 0.10 to 0.15 micrograms per milliliter, while gas chromatography-mass spectrometry applications achieve detection limits between 1.0 and 5.0 nanograms per milliliter [11] [8]. These values demonstrate adequate sensitivity for most analytical applications requiring quantification of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid [11] [8].
Recovery studies provide critical validation data for analytical methods, demonstrating the ability to accurately quantify the analyte in various matrix systems. Recovery experiments require spiking known concentrations of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid into representative matrices at multiple concentration levels [11] [8].
High-performance liquid chromatography methods demonstrate recovery rates ranging from 94.5 to 106.4 percent across the analytical range, meeting international acceptance criteria for pharmaceutical and analytical applications [11] [3]. Gas chromatography-mass spectrometry methods typically achieve recovery rates between 79 and 95 percent, reflecting the additional sample preparation steps required for derivatization [4] [8].
Precision assessment encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) evaluation. Repeatability studies require multiple analyses of identical samples within a single analytical session, while intermediate precision involves different analysts, instruments, and days [16] [8]. Relative standard deviations for repeatability should not exceed 2.0 percent for high-performance liquid chromatography methods and 3.0 percent for gas chromatography-mass spectrometry applications [16] [8].
Intermediate precision typically demonstrates slightly higher variability, with acceptable relative standard deviations of 3.0 percent for liquid chromatography and 5.0 percent for gas chromatography methods [16] [8]. These precision metrics ensure analytical methods provide consistent and reproducible results across different operational conditions [16] [8].
System suitability testing provides ongoing verification of analytical system performance throughout analytical sequences. Resolution factors exceeding 2.0 between adjacent peaks ensure adequate chromatographic separation, while peak symmetry factors below 2.0 indicate acceptable peak shape [16] [18]. Theoretical plate counts exceeding 2000 demonstrate adequate column efficiency for high-performance liquid chromatography applications [16] [18].